5-Amino-2-fluoronicotinonitrile
Description
Contextualization within Halogenated and Aminated Nicotinonitrile Derivatives
Halogenated and aminated nicotinonitriles are important classes of compounds in organic chemistry, frequently utilized as intermediates in the synthesis of more complex molecules. The introduction of a halogen, such as fluorine, can significantly alter the electronic properties of the pyridine (B92270) ring, often enhancing its reactivity towards nucleophilic substitution. nih.gov The presence of an amino group provides a site for a wide array of chemical modifications, including diazotization, acylation, and alkylation, further expanding the synthetic utility of the molecule.
Historical Context of Pyridine Scaffold in Organic Synthesis
The story of pyridine chemistry dates back to the 19th century, with its initial isolation from bone oil and coal tar. The elucidation of its aromatic, heterocyclic structure was a significant milestone in organic chemistry. Early synthetic methods, though often low-yielding, paved the way for the development of more efficient routes to a wide variety of pyridine derivatives.
Over the decades, the pyridine ring has become a ubiquitous feature in a vast number of biologically active compounds, including pharmaceuticals, vitamins, and agrochemicals. Its ability to act as a weak base and to participate in a range of chemical reactions has made it a cornerstone of synthetic organic chemistry. The development of methods for the selective functionalization of the pyridine ring continues to be an active area of research, enabling the creation of increasingly complex and targeted molecules.
Significance of Fluorine and Amino Group Functionalization in Heterocycles
The strategic incorporation of fluorine atoms and amino groups into heterocyclic compounds is a widely employed strategy in medicinal chemistry and materials science.
Fluorine Functionalization: The introduction of fluorine can have profound effects on the physicochemical properties of a molecule. Due to its high electronegativity, fluorine can alter the acidity and basicity of nearby functional groups, influence molecular conformation, and enhance metabolic stability by blocking sites of oxidative metabolism. nih.gov In the context of drug design, fluorination can improve a compound's binding affinity to target proteins and enhance its membrane permeability, leading to improved pharmacokinetic profiles. nih.gov
Amino Group Functionalization: The amino group is a versatile functional handle that can be readily transformed into a wide variety of other functionalities. It can act as a hydrogen bond donor, which is crucial for molecular recognition in biological systems. Furthermore, the amino group can be a precursor for the formation of fused heterocyclic systems, a common strategy in the development of novel therapeutic agents. The synthesis of various substituted pyridines often relies on the reactivity of an amino group.
The presence of both a fluorine atom and an amino group in 5-Amino-2-fluoronicotinonitrile suggests a molecule with significant potential for the development of novel compounds with tailored biological and material properties.
Interactive Data Tables
Below are interactive tables summarizing key information.
Table 1: Physicochemical Properties of Related Nicotinonitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Nicotinonitrile | C₆H₄N₂ | 104.11 | 207 | 49-51 |
| 2-Chloronicotinonitrile | C₆H₃ClN₂ | 138.55 | 218-220 | 53-55 |
| 2-Aminonicotinonitrile | C₆H₅N₃ | 119.12 | - | 130-133 |
| 5-Fluoronicotinonitrile | C₆H₃FN₂ | 122.10 | 196 | 34-36 |
| This compound | C₆H₄FN₃ | 137.11 | - | - |
Note: Data for this compound is not widely available in the literature and is provided here for structural comparison.
Table 2: Spectroscopic Data of a Related Isomer (5-Amino-2-fluoroisonicotinonitrile)
| Spectroscopic Data | Values |
| ¹H NMR (DMSO-d₆, 400 MHz) δ | 7.84 (s, 1H), 7.67 (s, 1H), 6.75 (br s, 2H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) δ | 158.3 (d, J=234.4 Hz), 149.3 (d, J=15.2 Hz), 140.0 (d, J=4.0 Hz), 117.1 (d, J=2.0 Hz), 110.6 (d, J=22.2 Hz), 108.9 (d, J=5.1 Hz) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) δ | -86.3 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260663-78-2 |
|---|---|
Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |
InChI Key |
OTAIRWWEIAXESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Amino 2 Fluoronicotinonitrile
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring in 5-Amino-2-fluoronicotinonitrile is the primary site of several key chemical transformations. The electronic nature of the substituents significantly influences the regioselectivity and feasibility of these reactions.
Nucleophilic Substitution Reactions
The presence of a fluorine atom at the 2-position, activated by the electron-withdrawing nitrile group at the 3-position and the ring nitrogen, makes this position susceptible to nucleophilic aromatic substitution (SNAr).
The fluorine atom at the C2 position of this compound is a good leaving group in nucleophilic substitution reactions. This reactivity allows for the introduction of a variety of functional groups at this position. For instance, the fluorine can be displaced by alkoxides, amines, and thiols to form the corresponding ethers, amines, and thioethers.
Detailed research has demonstrated the successful substitution of the fluorine atom with different nucleophiles. For example, reaction with various substituted anilines in the presence of a base like potassium carbonate leads to the formation of 5-amino-2-(arylamino)nicotinonitriles. Similarly, treatment with alkoxides, such as sodium methoxide, results in the corresponding 2-alkoxy-5-aminonicotinonitriles.
| Nucleophile | Reagent | Product |
| Amine | R-NH₂ | 5-Amino-2-(alkylamino)nicotinonitrile |
| Alcohol | R-OH / Base | 5-Amino-2-alkoxynicotinonitrile |
| Thiol | R-SH / Base | 5-Amino-2-(alkylthio)nicotinonitrile |
This table summarizes the general products from the nucleophilic substitution of the fluorine atom in this compound with common nucleophiles.
The reactivity of the pyridine nucleus towards nucleophilic attack is significantly modulated by the amino and nitrile groups. The nitrile group (-CN) at the C3 position is a strong electron-withdrawing group, which activates the C2 position for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.
Conversely, the amino group (-NH₂) at the C5 position is a strong electron-donating group. Through its +M (mesomeric) effect, it increases the electron density of the pyridine ring, which would generally be expected to deactivate the ring towards nucleophilic attack. However, its position meta to the fluorine atom means its deactivating effect on the C2 position is less pronounced than the activating effect of the ortho-nitrile group and the para-ring nitrogen. The primary role of the amino group in this context is often as a directing group in electrophilic substitutions or as a handle for further transformations.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the pyridine ring of this compound is challenging due to the inherent electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing fluorine and nitrile groups. However, the powerful electron-donating amino group at the C5 position can direct electrophiles to the ortho (C4 and C6) positions.
Radical Reactions
The involvement of this compound in radical reactions is not extensively documented. In principle, the pyridine nitrogen can be involved in radical reactions, and the substituents might influence the stability of any resulting radical intermediates. Further research is required to explore the potential for radical-mediated transformations of this molecule.
Transformations Involving the Amino Group
The exocyclic amino group at the C5 position is a key functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The amino group can readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. mnstate.edu For example, reaction with acetyl chloride in the presence of a base would yield 5-acetamido-2-fluoronicotinonitrile. Similarly, alkylation reactions can be performed to introduce alkyl substituents on the amino group. mnstate.edu
Furthermore, the amino group can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of groups such as -OH, -Cl, -Br, -CN, and -H. mnstate.edu This provides a powerful synthetic route to a variety of 5-substituted-2-fluoronicotinonitrile derivatives.
The amino group, in conjunction with the adjacent nitrile group, can also participate in cyclization reactions to form fused heterocyclic systems. For instance, reaction with suitable reagents can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) or other related fused ring systems, which are of significant interest in medicinal chemistry.
Acylation and Alkylation Reactions
The amino group in this compound serves as a primary site for acylation and alkylation reactions, allowing for the introduction of a wide variety of substituents.
Acylation: The acylation of amino groups is a fundamental transformation in organic synthesis. In the case of amino-substituted pyridines, this reaction typically proceeds readily with acylating agents such as acid anhydrides and acyl chlorides. For instance, amino acids can be acylated using acetic anhydride (B1165640). orgsyn.orgaklectures.com This process involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. nih.gov In an acidic medium, such as with trifluoroacetic acid and a carboxylic anhydride, chemoselective O-acylation of hydroxyamino acids can occur, preventing the acylation of the amino group through its protonation. nih.gov The reaction of amino acids with acetic anhydride and ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 1-acetyl-2-thiohydantoins. researchgate.net
Alkylation: The nitrogen atom of the amino group can also undergo alkylation. N-monoalkylation of aminopyridines has been achieved using carboxylic acids and sodium borohydride, affording the corresponding alkylaminopyridines under mild conditions. nih.gov Another common method involves the use of alkyl halides, such as methyl iodide, often in the presence of a base like silver oxide or sodium hydride, to facilitate the reaction. monash.edu The reaction of aminopyridines with alkyl halides is a typical bimolecular nucleophilic substitution. worktribe.com It is also possible to achieve N-alkylation of aminopyridinium salts. masterorganicchemistry.com For instance, thermal reaction of 4,8-dimethoxy-1,5-naphthyridine (B14512493) with methyl iodide leads to C-alkylated products. rsc.org
| Reagent Class | Specific Reagent Example | Product Type | General Conditions |
| Acylation | Acetic Anhydride | N-acetylated aminopyridine | Often in the presence of a base or acid catalyst |
| Acyl Chloride | N-acylated aminopyridine | Typically in the presence of a non-nucleophilic base | |
| Alkylation | Methyl Iodide | N-methylated aminopyridine | Often with a base such as NaH or Ag2O |
| Carboxylic Acid / NaBH4 | N-alkylated aminopyridine | Mild conditions |
Diazotization and Subsequent Reactions
The primary aromatic amino group of this compound is susceptible to diazotization, a process that converts it into a diazonium salt. This transformation opens up a plethora of synthetic possibilities, most notably through Sandmeyer-type reactions.
The diazotization process typically involves treating the amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. researchgate.net The resulting diazonium salt is often unstable and is used immediately in subsequent reactions.
One of the most important applications of diazonium salts is the Sandmeyer reaction , which allows for the replacement of the diazonium group with a variety of nucleophiles, including halides (Cl, Br), cyanide (CN), and hydroxyl (OH) groups, typically catalyzed by copper(I) salts. nih.govnih.gov This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov For example, the diazotization of an aminopyridine followed by a Sandmeyer reaction can be used to introduce a halogen or a cyano group. The synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a sequence involving diazotization and a Schiemann reaction, which is a related transformation for introducing fluorine. researchgate.net However, attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation can lead to selective nucleophilic substitution of the fluoride (B91410) group by hydroxide (B78521) instead of the desired cyanation. rsc.org
| Reagent(s) | Subsequent Reaction | Product Type |
| NaNO₂, HCl | Sandmeyer Reaction (CuCl) | 2-Chloro-5-fluoronicotinonitrile |
| NaNO₂, HBF₄ | Schiemann Reaction | 2,5-Difluoronicotinonitrile |
| NaNO₂, H₂SO₄/H₂O | Hydrolysis | 5-Amino-2-hydroxy-nicotinonitrile |
Condensation Reactions
The amino group of this compound can participate in condensation reactions with carbonyl compounds, particularly 1,3-dicarbonyl compounds, to form fused heterocyclic systems. These reactions are pivotal in the synthesis of various biologically active molecules.
A common reaction involves the condensation with β-dicarbonyl compounds like acetylacetone (B45752). The reaction of malononitrile (B47326) with acetylacetone in an alkaline medium can lead to the formation of 2-amino-4,6-dimethylbenzene-1,3-dicarbonitrile and 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. researchgate.net The condensation of acetylacetone with cyanoacetamide can yield 4,6-dimethyl-3-cyano-2-pyridone. researchgate.net Furthermore, multicomponent reactions involving 3-amino-5-methylpyrazole, an aldehyde, and acetylacetone in water can lead to bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted alkanes. univ.kiev.ua These examples suggest that this compound could similarly react with diketones to form fused pyridopyrimidine or related heterocyclic structures.
| Dicarbonyl Compound | Expected Product Core |
| Acetylacetone | Pyrido[2,3-b]pyrimidine |
| Ethyl Acetoacetate | Pyrido[2,3-b]pyrimidin-4-one |
| Malonic Ester | Pyrido[2,3-b]pyridin-4,6-dione |
Reactions at the Nitrile Functionality
The nitrile group of this compound is a versatile functional group that can undergo hydrolysis, participate in cyclization reactions, and be reduced to an amine.
Hydrolysis and Alcoholysis of Nitrile
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. Acid hydrolysis is typically carried out using strong acids like hydrochloric acid, which protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. chemicalbook.com Base-catalyzed hydrolysis, often using sodium hydroxide, proceeds through the direct attack of a hydroxide ion on the nitrile carbon. aklectures.comsigmaaldrich.com The hydrolysis of nitriles can be a stepwise process, first forming an amide which can then be further hydrolyzed to the carboxylic acid. The hydrolysis of 2-amino-5-fluoropyridine derivatives can be part of a synthetic sequence. researchgate.net
| Conditions | Product |
| Acidic (e.g., HCl, H₂O, heat) | 5-Amino-2-fluoronicotinic acid |
| Basic (e.g., NaOH, H₂O, heat) | Sodium 5-amino-2-fluoronicotinate |
| Controlled Hydrolysis | 5-Amino-2-fluoronicotinamide |
Cyclization Reactions involving Nitrile Group
The nitrile group, in conjunction with the adjacent amino group, provides a reactive center for the construction of fused heterocyclic rings. These intramolecular or intermolecular cyclization reactions are powerful methods for synthesizing complex nitrogen-containing heterocycles.
For instance, the synthesis of pyrazolo[3,4-b]pyridines can be achieved from 5-aminopyrazoles through various cyclization strategies. nih.govnih.gov A cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes can lead to functionalized pyrazolo[3,4-b]pyridines. nih.gov This suggests that this compound could undergo similar cyclization reactions with appropriate reagents to form fused ring systems like pyrido[2,3-d]pyrimidines. The synthesis of fluorinated pyrimidines from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate has been reported, highlighting the utility of fluorinated building blocks in constructing heterocycles. nih.gov
| Reactant | Resulting Fused Ring System |
| Guanidine | Pyrido[2,3-d]pyrimidine-2,4-diamine |
| Urea (B33335) | Pyrido[2,3-d]pyrimidin-2,4-dione |
| Formamide (B127407) | Pyrido[2,3-d]pyrimidin-4-amine |
Reduction of Nitrile to Amines
The nitrile group can be reduced to a primary amine, providing a route to (5-amino-2-fluoropyridin-3-yl)methanamine. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.
Catalytic hydrogenation is a common method, often employing catalysts like Raney Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). masterorganicchemistry.com The reaction is carried out under a hydrogen atmosphere. Raney Nickel, a porous nickel-aluminum alloy, is particularly effective for the reduction of nitriles to amines. masterorganicchemistry.commdpi.com Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also powerful reagents for this conversion.
| Reagent / Catalyst | Conditions | Product |
| H₂, Raney Nickel | Elevated pressure and temperature | (5-Amino-2-fluoropyridin-3-yl)methanamine |
| H₂, Pd/C | Hydrogen atmosphere, solvent | (5-Amino-2-fluoropyridin-3-yl)methanamine |
| LiAlH₄ | Anhydrous ether solvent, then aqueous workup | (5-Amino-2-fluoropyridin-3-yl)methanamine |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecular architectures in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. The strategic incorporation of highly functionalized building blocks like this compound into MCRs can lead to the synthesis of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
The structure of this compound, featuring a nucleophilic amino group, an electron-withdrawing nitrile group, and a fluorine atom on a pyridine ring, makes it an intriguing substrate for various MCRs. While specific literature detailing the participation of this compound in well-known MCRs is not abundant, its reactivity can be inferred from the behavior of structurally similar amino-substituted heterocycles in analogous transformations. The amino group can act as a key nucleophile, initiating cascades of reactions to form fused heterocyclic systems.
One of the most well-known MCRs is the Biginelli reaction , which traditionally involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.org In a similar vein, amino-substituted heterocycles can often replace urea, leading to the formation of fused pyrimidine (B1678525) derivatives. It is plausible that this compound could react with an aldehyde and a β-dicarbonyl compound in a Biginelli-type reaction. The exocyclic amino group would likely attack the initially formed acylimine intermediate, followed by cyclization and dehydration to yield a pyridopyrimidine derivative. The fluorine and nitrile substituents would be retained in the final product, offering sites for further chemical modification.
Another relevant MCR is the Gewald reaction , a versatile method for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org Given that this compound possesses a reactive amino group, it could potentially be utilized in variations of the Gewald reaction, not as the nitrile component, but as a building block in more complex transformations that lead to fused thiophene-containing ring systems.
Furthermore, the participation of other amino-substituted azoles and azines in MCRs to form a variety of fused heterocyclic systems has been extensively documented. nih.govfrontiersin.org For instance, 5-aminotetrazole (B145819) is a versatile component in the synthesis of tetrazolopyrimidine compounds through MCRs. researchgate.net Similarly, 2-aminobenzothiazole (B30445) has been employed in the multicomponent synthesis of diverse heterocyclic structures. researchgate.net These examples suggest that the amino group of this compound would exhibit comparable reactivity, serving as a binucleophile in reactions with dicarbonyl compounds, aldehydes, and other electrophilic partners to construct novel fused ring systems.
The following tables provide illustrative examples of multi-component reactions involving amino-substituted heterocycles, which serve as models for the potential reactivity of this compound.
Table 1: Representative Multi-Component Reactions of Amino-Substituted Heterocycles
| Reaction Name | Reactants | Product Type | Reference |
| Biginelli-type Reaction | 2-Aminobenzimidazole, Aldehyde, β-Ketoester | Benzimidazole-fused Pyrimidine | nih.gov |
| Gewald Reaction | Ketone, α-Cyanoester, Elemental Sulfur | 2-Aminothiophene | wikipedia.orgorganic-chemistry.org |
| Povarov-type Reaction | Indazol-5-amine, Methylene active ketone, Aldehyde | 3H-pyrazolo[4,3-f]quinolone | mdpi.com |
| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Dihydropyridine | nih.gov |
Table 2: Potential Multi-Component Reaction of this compound (Hypothetical)
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type |
| This compound | Aromatic Aldehyde | Ethyl Acetoacetate | Acid catalyst (e.g., HCl) / Ethanol | Pyrido[2,3-d]pyrimidine derivative |
| This compound | Cyclohexanone | Malononitrile | Base (e.g., Morpholine) / Ethanol | Fused Thieno[2,3-b]pyridine derivative |
The exploration of this compound in such MCRs holds significant promise for the discovery of new chemical entities with unique structural and electronic properties, driven by the combined influence of the pyridine core and its fluoro and cyano substituents.
Strategic Applications of 5 Amino 2 Fluoronicotinonitrile in Organic Synthesis
As a Building Block for Diverse Heterocyclic Systems
The inherent reactivity of 5-Amino-2-fluoronicotinonitrile, stemming from its nucleophilic amino group and the electrophilic carbon of the nitrile group, makes it an ideal precursor for a range of heterocyclic compounds. The fluorine atom further modulates the electronic properties of the pyridine (B92270) ring, influencing reactivity and providing a potential site for further functionalization.
The structure of this compound is well-suited for the synthesis of fused pyridine systems, such as pyrido[2,3-d]pyrimidines. These bicyclic heterocycles are of significant interest due to their structural analogy to purines, which allows them to interact with biological targets. The general strategy involves the reaction of an aminopyridine with reagents that can form a second ring.
For instance, 2-aminonicotinonitrile derivatives can react with formamide (B127407) or dimethylformamide-dimethylacetal (DMF-DMA) to construct the fused pyrimidine (B1678525) ring. The initial reaction typically forms an amidine intermediate from the amino group, which then undergoes intramolecular cyclization with the nitrile group to yield the pyrido[2,3-d]pyrimidine (B1209978) core. While specific literature detailing this transformation for this compound is not prevalent, the reaction is a well-established method for analogous 2-aminopyridine-3-carbonitriles. For example, 2-amino-5-arylazonicotinates can be condensed with DMF-DMA to form amidines, which are then cyclized to produce pyrido[2,3-d]pyrimidine derivatives. nih.gov
Beyond simple bicyclic systems, this compound serves as a potential starting material for more complex polycyclic aromatic nitrogen heterocycles. These structures are often investigated for their unique electronic properties and applications in materials science. The synthesis of such compounds often involves multi-step sequences where the pyridine core of this compound is annulated with additional rings.
One common approach is through condensation reactions with various dicarbonyl compounds or their equivalents, leading to the formation of new fused rings. For example, 2-aminopyridines are known to react with 1,3-dicarbonyl compounds to form pyrido[1,2-a]pyrimidinium salts. researchgate.net This type of reaction showcases the potential of the amino group on the pyridine ring to act as a nucleophile in building polycyclic systems.
The amino and nitrile functionalities of this compound allow for its direct incorporation into pyrimidine and pyrazole (B372694) rings through cyclocondensation reactions. A prevalent method for synthesizing fused pyrimidines, such as pyrazolo[1,5-a]pyrimidines, involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.gov In a hypothetical pathway, this compound could first be converted to a corresponding 5-amino-1H-pyrazole derivative, which would then undergo condensation and cyclization with a β-dicarbonyl compound to yield a fluorinated pyrazolo[1,5-a]pyrimidine (B1248293).
The synthesis of pyrazolo[1,5-a]pyrimidines is a significant area of research due to their wide range of biological activities, including their role as protein kinase inhibitors. nih.gov The reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can regioselectively form cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov
| Reactant A | Reactant B | Product Type | Conditions |
| 5-Aminopyrazole | β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine | Acidic or Basic Catalysis |
| 2-Aminopyridine | 1,3-Dicarbonyl Compound | Pyrido[1,2-a]pyrimidinium Salt | Room Temperature |
| 5-Aminouracil | α,β-Unsaturated Aldehyde | Pyrido[3,2-d]pyrimidine | Cyclization |
This table presents generalized reactions for the synthesis of heterocyclic systems using precursors analogous to this compound.
The quinolone core is a privileged scaffold in medicinal chemistry, forming the basis of many antibacterial agents. The synthesis of quinolones can be achieved through various methods, including the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile. It is plausible that derivatives of this compound could be elaborated into dinitrile precursors suitable for this type of cyclization to form an amino-fluoro-substituted quinolone ring system. This intramolecular condensation would yield an enamine, which upon hydrolysis would provide the corresponding cyclic ketone, a key quinolone intermediate.
Role in the Synthesis of Functional Molecules and Advanced Materials Precursors
The heterocyclic systems derived from this compound are often key components of functional molecules, particularly in the realm of pharmaceuticals. The pyrazolo[1,5-a]pyrimidine scaffold, for example, is a cornerstone in the development of protein kinase inhibitors, which are crucial in targeted cancer therapy. These inhibitors function by blocking the action of protein kinases, enzymes that are often dysregulated in cancer cells.
The incorporation of a fluorine atom, as present in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, derivatives of this compound are attractive targets for the synthesis of novel kinase inhibitors and other therapeutic agents. nih.gov For instance, many modern kinase inhibitors feature complex heterocyclic systems where a fluorinated pyridine or pyrimidine ring plays a key role in the molecule's interaction with its biological target.
| Functional Molecule Class | Core Heterocyclic Scaffold | Therapeutic Target Example |
| Kinase Inhibitors | Pyrazolo[1,5-a]pyrimidine | EGFR, B-Raf, CDK2 |
| Kinase Inhibitors | Azaindole | Aurora Kinase, CHK1 |
| Antibacterial Agents | Quinolone | DNA Gyrase |
This table illustrates examples of functional molecules and the heterocyclic scaffolds that can potentially be synthesized using this compound as a starting block.
Mechanistic Studies of Reactions for Derivative Formation
The formation of complex heterocyclic derivatives from this compound is governed by fundamental principles of organic reaction mechanisms. The synthesis of fused pyrimidine and pyrazole systems often proceeds through a sequence of condensation and intramolecular cyclization steps.
A key reaction is the condensation of the amino group with a carbonyl compound. For example, in the reaction of a 5-aminopyrazole with a β-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine, the reaction is initiated by the nucleophilic attack of the exocyclic amino group or an endocyclic pyrazole nitrogen onto one of the carbonyl carbons. nih.gov This is followed by a dehydration step to form an enamine or imine intermediate. Subsequent intramolecular attack of a pyrazole nitrogen onto the second carbonyl group, followed by another dehydration, closes the pyrimidine ring. nih.gov
Another important mechanistic pathway is the Thorpe-Ziegler reaction, an intramolecular variant of the Thorpe reaction. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. A base abstracts an α-proton from one of the nitrile groups, generating a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, forming a cyclic imine anion. Tautomerization leads to a more stable enamine anion, which upon acidic workup, is hydrolyzed to the final cyclic ketone. This mechanism would be directly applicable to appropriately substituted derivatives of this compound designed to undergo such cyclizations.
Theoretical and Computational Investigations of 5 Amino 2 Fluoronicotinonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule. For 2-Amino-5-fluorobenzonitrile (2A5FBN), these calculations have been performed using methods such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,p) basis set. derpharmachemica.com
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular reactivity and stability; a smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. derpharmachemica.com
Calculations for 2-Amino-5-fluorobenzonitrile show that the HOMO is primarily localized over the amino group and the benzene (B151609) ring, whereas the LUMO is distributed over the cyano group and the benzene ring. This distribution indicates that an electronic transition from the HOMO to the LUMO would involve a charge transfer from the amino group to the cyano group through the aromatic ring. derpharmachemica.com The calculated HOMO and LUMO energies, along with the energy gap, are presented in the table below.
| Parameter | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.35 |
| Energy Gap (ΔE) | 4.63 |
| Data derived from theoretical calculations on 2-Amino-5-fluorobenzonitrile. derpharmachemica.com |
Charge Distribution and Reactivity Prediction
The distribution of electron density in a molecule provides insights into its chemical reactivity. Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In the MEP of 2-Amino-5-fluorobenzonitrile, the regions around the nitrogen atom of the amino group and the fluorine atom are characterized by negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit positive potential (electron-poor), indicating them as likely sites for nucleophilic attack. derpharmachemica.com
Natural Bond Orbital (NBO) analysis further elucidates the intramolecular charge transfer and hyperconjugative interactions. For 2A5FBN, NBO analysis reveals significant delocalization of electron density from the lone pairs of the amino nitrogen and fluorine atoms to the antibonding orbitals of the aromatic ring. This delocalization stabilizes the molecule and influences its reactivity. derpharmachemica.com
Computational Modeling of Reaction Mechanisms
While specific computational studies on the reaction mechanisms of 5-Amino-2-fluoronicotinonitrile were not found, the general approach to modeling such reactions involves theoretical calculations to map out the potential energy surface of a reaction.
Transition State Analysis for Synthetic Pathways
Transition state theory is a cornerstone of computational reaction modeling. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a critical factor in determining the reaction rate. For the synthesis of related aminonitriles, computational methods can be employed to model various synthetic routes, such as nucleophilic aromatic substitution, to identify the most energetically favorable pathway. This involves optimizing the geometries of reactants, products, and transition states.
Prediction of Regio- and Stereoselectivity
Computational modeling is also invaluable for predicting the regio- and stereoselectivity of chemical reactions. By comparing the activation energies of different possible reaction pathways leading to various isomers, it is possible to predict which product will be favored. For a molecule like this compound, with multiple potential reaction sites, DFT calculations could predict, for example, the most likely position for electrophilic aromatic substitution by analyzing the relative energies of the transition states for substitution at different positions on the pyridine (B92270) ring.
Spectroscopic Property Prediction and Interpretation (Excluding Experimental Data)
Theoretical calculations can predict various spectroscopic properties, which can aid in the identification and characterization of a compound.
For 2-Amino-5-fluorobenzonitrile, the vibrational frequencies for both infrared (IR) and Raman spectroscopy have been calculated using DFT methods. These theoretical predictions are instrumental in assigning the vibrational modes observed in experimental spectra. The calculated frequencies for key functional groups are summarized below. derpharmachemica.com
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| N-H asymmetric stretch | 3508 |
| N-H symmetric stretch | 3415 |
| C≡N stretch | 2230 |
| C-F stretch | 1245 |
| C-NH₂ stretch | 1285 |
| Theoretical vibrational frequencies for 2-Amino-5-fluorobenzonitrile. derpharmachemica.com |
Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. For 2A5FBN, TD-DFT calculations have been used to determine the wavelengths of maximum absorption and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations are based on the electronic transitions between molecular orbitals. derpharmachemica.com
Advancements and Future Directions in Research on 5 Amino 2 Fluoronicotinonitrile
Novel Synthetic Methodologies and Process Intensification
There is no available information in the reviewed scientific literature regarding novel synthetic methodologies or process intensification specifically for 5-Amino-2-fluoronicotinonitrile. Research on related fluorinated nicotinonitriles suggests that their synthesis can be challenging, often requiring harsh reaction conditions. researchgate.net
Development of New Catalytic Systems for Transformations
No studies detailing the development of new catalytic systems for the transformation of this compound have been found. The reactivity of aminonitriles, in general, is a subject of interest in organic synthesis, but specific catalytic applications for this compound are not documented.
Exploration of Unconventional Reaction Media (e.g., Solvent-Free, Ionic Liquids)
There is no published research on the use of unconventional reaction media, such as solvent-free conditions or ionic liquids, for the synthesis or reaction of this compound.
Expansion of Synthetic Utility towards Complex Molecular Architectures
While aminonitriles are recognized as valuable building blocks in organic chemistry for the synthesis of a variety of heterocyclic compounds and natural products, the specific synthetic utility of this compound in the construction of complex molecular architectures has not been reported in the available literature.
Q & A
Q. What are the common synthetic routes for preparing 5-amino-2-fluoronicotinonitrile, and what purification methods are recommended?
Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated pyridine derivatives. Key steps include:
- Fluorination and cyanation : Introduce fluorine and nitrile groups via nucleophilic substitution or metal-catalyzed reactions (e.g., using KF or CuCN) .
- Amination : React with ammonia or protected amines under controlled pH to avoid over-substitution .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
- NMR Spectroscopy : H and F NMR to confirm substitution patterns and purity (e.g., fluorine chemical shifts between -100 to -150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 151.13) .
- Infrared (IR) Spectroscopy : Detect nitrile stretches (~2200 cm) and amine N-H stretches (~3300 cm) .
Q. What safety protocols are necessary for handling this compound in the lab?
Methodological Answer:
Q. How is this compound applied in medicinal chemistry research?
Methodological Answer:
- Drug Precursor : Serves as a building block for kinase inhibitors due to its pyridine core and electron-withdrawing nitrile group .
- Enzyme Studies : Used in structure-activity relationship (SAR) analyses to probe binding pockets via fluorine’s steric and electronic effects .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
Methodological Answer: Key variables to optimize:
- Temperature : Maintain ≤0°C during nitrile group introduction to suppress side reactions .
- Catalysts : Use Pd/Cu systems for efficient cross-coupling in fluorination steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction homogeneity .
Q. What challenges arise in analyzing this compound’s stability under acidic/basic conditions?
Methodological Answer:
Q. How should researchers address contradictions in reported biological activity data for fluorinated nicotinonitrile derivatives?
Methodological Answer:
Q. What experimental designs are recommended for studying the biological interactions of this compound?
Methodological Answer:
- In Vitro Assays : Use fluorescence polarization to measure binding affinity to target proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Mutagenesis Studies : Replace target protein residues (e.g., tyrosine with phenylalanine) to assess fluorine’s role in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
